molecular formula C21H21N3O3 B3820500 4-[(5-Methyl-1,3-diphenylpyrazole-4-carbonyl)amino]butanoic acid

4-[(5-Methyl-1,3-diphenylpyrazole-4-carbonyl)amino]butanoic acid

Cat. No.: B3820500
M. Wt: 363.4 g/mol
InChI Key: IEMMVAFDGCJLIE-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,3-diphenylpyrazole-4-carbonyl)amino]butanoic acid is a complex organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Properties

IUPAC Name

4-[(5-methyl-1,3-diphenylpyrazole-4-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-19(21(27)22-14-8-13-18(25)26)20(16-9-4-2-5-10-16)23-24(15)17-11-6-3-7-12-17/h2-7,9-12H,8,13-14H2,1H3,(H,22,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMMVAFDGCJLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methyl-1,3-diphenylpyrazole-4-carbonyl)amino]butanoic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by further functionalization to introduce the methyl and diphenyl groups . The final step involves the coupling of the pyrazole derivative with butanoic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation step and automated systems for the coupling reactions. The choice of solvents, temperature control, and purification methods would be critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-1,3-diphenylpyrazole-4-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[(5-Methyl-1,3-diphenylpyrazole-4-carbonyl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(5-Methyl-1,3-diphenylpyrazole-4-carbonyl)amino]butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a biochemical assay or interacting with a receptor in a medicinal application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Methyl-1,3-diphenylpyrazole-4-carbonyl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the pyrazole ring and the butanoic acid moiety allows for diverse interactions in chemical and biological systems, making it a versatile compound for research and industrial use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Methyl-1,3-diphenylpyrazole-4-carbonyl)amino]butanoic acid
Reactant of Route 2
4-[(5-Methyl-1,3-diphenylpyrazole-4-carbonyl)amino]butanoic acid

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